1-Chloro-4-(trimethoxymethyl)benzene
Overview
Description
1-Chloro-4-(trimethoxymethyl)benzene is an organic compound with the molecular formula C10H13ClO3 and a molecular weight of 216.66 g/mol . This compound is characterized by a benzene ring substituted with a chlorine atom and a trimethoxymethyl group. It is primarily used in research and development settings and is not intended for medicinal or household use .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-4-(trimethoxymethyl)benzene can be synthesized through various methods. One common approach involves the reaction of 1-chloro-4-methylbenzene with trimethyl orthoformate in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the trimethoxymethyl group on the benzene ring .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of aromatic substitution and functional group transformation are applicable. Industrial synthesis would likely involve optimized reaction conditions to maximize yield and purity, utilizing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-(trimethoxymethyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The chlorine atom and the trimethoxymethyl group can participate in electrophilic aromatic substitution reactions, where the benzene ring is attacked by electrophiles.
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used to replace the chlorine atom with nucleophiles like hydroxide ions.
Major Products Formed:
Electrophilic Aromatic Substitution: Products include halogenated, nitrated, or sulfonated derivatives of this compound.
Nucleophilic Substitution: Products include hydroxylated derivatives and other substituted benzene compounds.
Scientific Research Applications
1-Chloro-4-(trimethoxymethyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-chloro-4-(trimethoxymethyl)benzene involves its ability to participate in electrophilic and nucleophilic substitution reactions. The chlorine atom and the trimethoxymethyl group influence the reactivity of the benzene ring, making it more susceptible to attack by electrophiles and nucleophiles . The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
1-Chloro-4-methylbenzene: Similar structure but lacks the trimethoxymethyl group.
1-Chloro-4-methoxybenzene: Contains a methoxy group instead of a trimethoxymethyl group.
1-Chloro-4-ethoxymethylbenzene: Contains an ethoxymethyl group instead of a trimethoxymethyl group.
Uniqueness: 1-Chloro-4-(trimethoxymethyl)benzene is unique due to the presence of the trimethoxymethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This group enhances the compound’s solubility and reactivity in various chemical reactions, making it valuable in synthetic chemistry and research applications .
Properties
IUPAC Name |
1-chloro-4-(trimethoxymethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO3/c1-12-10(13-2,14-3)8-4-6-9(11)7-5-8/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWUAATUKQFPYJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=C(C=C1)Cl)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601292103 | |
Record name | 1-Chloro-4-(trimethoxymethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601292103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22911-21-3 | |
Record name | 1-Chloro-4-(trimethoxymethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22911-21-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloro-4-(trimethoxymethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601292103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Chloro-4-(trimethoxymethyl)benzene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BAV2C6HE94 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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